![molecular formula C27H32N2O4 B2695440 1-(4-(Tert-butyl)phenyl)-2-(3-(dimethylamino)propyl)-6-methoxy-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione CAS No. 879570-86-2](/img/structure/B2695440.png)
1-(4-(Tert-butyl)phenyl)-2-(3-(dimethylamino)propyl)-6-methoxy-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-(Tert-butyl)phenyl)-2-(3-(dimethylamino)propyl)-6-methoxy-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a useful research compound. Its molecular formula is C27H32N2O4 and its molecular weight is 448.563. The purity is usually 95%.
BenchChem offers high-quality 1-(4-(Tert-butyl)phenyl)-2-(3-(dimethylamino)propyl)-6-methoxy-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-(Tert-butyl)phenyl)-2-(3-(dimethylamino)propyl)-6-methoxy-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Supramolecular Structures and Hydrogen Bonding
The study by Jorge Trilleras et al. (2008) investigates several N(7)-alkoxybenzyl-substituted tetrahydro-1H-pyrazolo[3,4-b]pyridine derivatives, highlighting the significance of hydrogen-bonded supramolecular structures. These structures vary from simple chains to complex two- or three-dimensional arrays, depending on the peripheral substituents. This research emphasizes the role of modest changes in substituents in determining the extent of supramolecular aggregation, which is crucial for understanding the molecular assembly and potential applications of similar compounds in material science and nanotechnology (Trilleras, Quiroga, Cobo, Low, & Glidewell, 2008).
Luminescent Polymers
Kai A. I. Zhang and B. Tieke (2008) describe the synthesis and properties of polymers containing the tetraarylated pyrrolo[3,4-c]pyrrole-1,4-dione unit, which exhibit strong fluorescence and high quantum yields. This work demonstrates the potential of these materials for applications in optoelectronics, such as organic light-emitting diodes (OLEDs), due to their excellent optical and electrochemical properties (Zhang & Tieke, 2008).
Charge Transport and Sensor Applications
M. Cordaro et al. (2011) explore the computational and experimental properties of a compound with a U-shaped configuration for its ability to bind metal cations. This study indicates the potential of such compounds as ionophores in sensor applications, showcasing the versatility of pyrrole derivatives in creating selective sensors for metal ions (Cordaro, Grassi, Rescifina, Chiacchio, Risitano, & Scala, 2011).
Electron Transport Layer in Solar Cells
Lin Hu et al. (2015) synthesize a novel alcohol-soluble n-type conjugated polyelectrolyte with diketopyrrolopyrrole (DPP) backbone for use as an electron transport layer in inverted polymer solar cells. This study demonstrates the material's capacity to enhance power conversion efficiency through improved electron extraction and reduced exciton recombination, highlighting the utility of pyrrole derivatives in improving the performance of photovoltaic devices (Hu, Wu, Li, Hu, Hu, Zhang, Chen, & Chen, 2015).
Synthesis of Pyrrole Derivatives
R. Vydzhak and S. Y. Panchishyn (2010) detail a synthetic route for producing a wide range of derivatives of 1-aryl-2-[ω-(dialkylamino)alkyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-diones. This synthesis method opens up possibilities for creating diverse compounds with potential applications in medicinal chemistry and material science (Vydzhak & Panchishyn, 2010).
Eigenschaften
IUPAC Name |
1-(4-tert-butylphenyl)-2-[3-(dimethylamino)propyl]-6-methoxy-1H-chromeno[2,3-c]pyrrole-3,9-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H32N2O4/c1-27(2,3)18-10-8-17(9-11-18)23-22-24(30)20-13-12-19(32-6)16-21(20)33-25(22)26(31)29(23)15-7-14-28(4)5/h8-13,16,23H,7,14-15H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVDJKCKBDMJPHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2C3=C(C(=O)N2CCCN(C)C)OC4=C(C3=O)C=CC(=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H32N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-(Tert-butyl)phenyl)-2-(3-(dimethylamino)propyl)-6-methoxy-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl (5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)carbamate](/img/structure/B2695361.png)


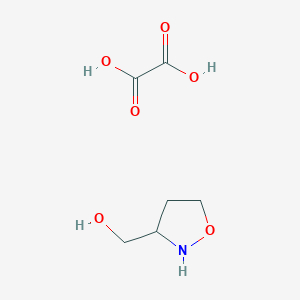
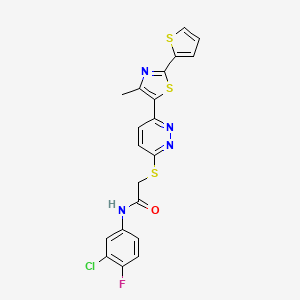
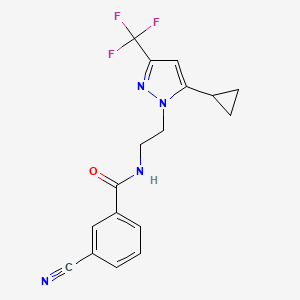
![2-[1-(1,3-benzodioxol-5-ylmethyl)imidazol-2-yl]sulfanyl-N-[(4-fluorophenyl)methyl]acetamide](/img/structure/B2695370.png)
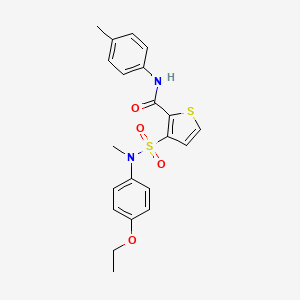
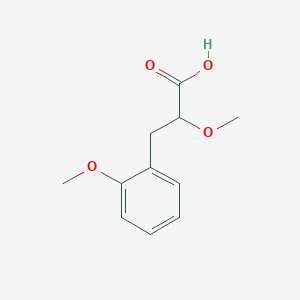
![Methyl 3-[5-(2-acetyl-3-oxo-1-butenyl)-2-furyl]-2-thiophenecarboxylate](/img/structure/B2695374.png)
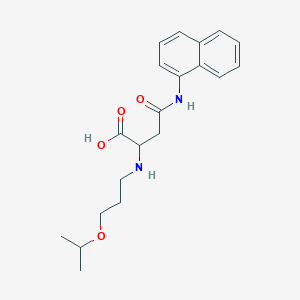


![N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2695378.png)